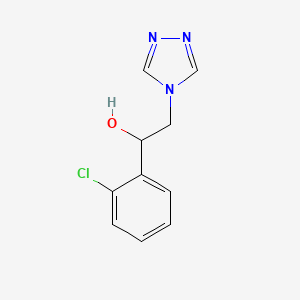
1-(5,6-Dichlorobenzotriazol-1-yl)-3-(oxan-4-yloxy)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5,6-Dichlorobenzotriazol-1-yl)-3-(oxan-4-yloxy)propan-2-ol, also known as DBOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile compound that can be used in various fields such as material science, organic synthesis, and biological research.
作用機序
The mechanism of action of 1-(5,6-Dichlorobenzotriazol-1-yl)-3-(oxan-4-yloxy)propan-2-ol is not well understood. However, it is believed that this compound interacts with proteins through hydrogen bonding and hydrophobic interactions. This compound has been shown to bind to the active site of enzymes, leading to inhibition of enzyme activity. This compound has also been shown to bind to DNA, leading to changes in DNA structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. This compound has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease.
実験室実験の利点と制限
1-(5,6-Dichlorobenzotriazol-1-yl)-3-(oxan-4-yloxy)propan-2-ol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also a versatile compound that can be used in various types of experiments. However, this compound has some limitations. It is a relatively new compound, and its mechanism of action is not well understood. This compound can also be toxic at high concentrations, which may limit its use in some experiments.
将来の方向性
There are many potential future directions for research on 1-(5,6-Dichlorobenzotriazol-1-yl)-3-(oxan-4-yloxy)propan-2-ol. One area of research could be to further study the mechanism of action of this compound, including its interactions with proteins and DNA. Another area of research could be to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-cancer agent. Additionally, further studies could be conducted to optimize the synthesis and purification of this compound to improve its yield and purity.
合成法
The synthesis of 1-(5,6-Dichlorobenzotriazol-1-yl)-3-(oxan-4-yloxy)propan-2-ol involves the reaction of 5,6-dichlorobenzotriazole with 3-(oxan-4-yloxy)propan-2-ol in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to this compound through a series of steps. The yield of this compound can be improved by optimizing reaction conditions such as temperature, reaction time, and catalyst concentration.
科学的研究の応用
1-(5,6-Dichlorobenzotriazol-1-yl)-3-(oxan-4-yloxy)propan-2-ol has been used in a wide range of scientific research applications. It has been used as a coupling reagent in peptide synthesis, as a cross-linking agent in polymer chemistry, and as a photoinitiator in polymerization reactions. In biological research, this compound has been used as a tool to study protein-protein interactions, enzyme kinetics, and DNA-protein interactions. This compound has also been used as a fluorescent probe to study the binding of small molecules to proteins.
特性
IUPAC Name |
1-(5,6-dichlorobenzotriazol-1-yl)-3-(oxan-4-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O3/c15-11-5-13-14(6-12(11)16)19(18-17-13)7-9(20)8-22-10-1-3-21-4-2-10/h5-6,9-10,20H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKWXZKCVLWTDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCC(CN2C3=CC(=C(C=C3N=N2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[6-(Cyclopropylmethylamino)pyrimidin-4-yl]piperazin-1-yl]propan-1-ol](/img/structure/B7630806.png)
![N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine](/img/structure/B7630814.png)
![1-[[6-(Dimethylamino)pyridin-2-yl]methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7630818.png)



![3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7630858.png)


![(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B7630879.png)
![4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7630885.png)

![3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7630890.png)